4-Ethyl-4-piperidinecarbonitrile hydrochloride
Overview
Description
4-Ethyl-4-piperidinecarbonitrile hydrochloride is a chemical compound with the molecular formula C8H15ClN2. It is a solid substance that is often used in various chemical and pharmaceutical research applications . This compound is known for its unique structure, which includes a piperidine ring substituted with an ethyl group and a nitrile group.
Preparation Methods
The synthesis of 4-Ethyl-4-piperidinecarbonitrile hydrochloride typically involves the reaction of 4-ethylpiperidine with cyanogen bromide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
4-Ethyl-4-piperidinecarbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The nitrile group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions.
Scientific Research Applications
4-Ethyl-4-piperidinecarbonitrile hydrochloride is widely used in scientific research, particularly in the fields of chemistry and pharmaceuticals. It serves as a building block for the synthesis of various biologically active compounds. In medicinal chemistry, it is used to develop new drugs and therapeutic agents. Additionally, it is employed in the study of chemical reactions and mechanisms, providing insights into the behavior of similar compounds under different conditions .
Mechanism of Action
The mechanism of action of 4-Ethyl-4-piperidinecarbonitrile hydrochloride involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes and receptors, influencing their activity. The piperidine ring provides structural stability and enhances the compound’s ability to bind to its targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
4-Ethyl-4-piperidinecarbonitrile hydrochloride can be compared with other similar compounds such as piperidine-4-carbonitrile hydrochloride and 4-ethyl-4-piperidinecarboxylic acid hydrochloride. While these compounds share structural similarities, this compound is unique due to its specific substitution pattern and the presence of the nitrile group. This uniqueness contributes to its distinct chemical properties and reactivity .
Properties
IUPAC Name |
4-ethylpiperidine-4-carbonitrile;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2.ClH/c1-2-8(7-9)3-5-10-6-4-8;/h10H,2-6H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCUAHPTSGPJKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)C#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1205748-66-8 | |
Record name | 4-Piperidinecarbonitrile, 4-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1205748-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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